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Compound of Interest |

Compound Name: 2-Cyano-3-phenylpropionic acid
CAS No.: 5331-42-0
Cat. No.: B1360409

Compound Profile & Significance

o |[UPAC Name: 2-Cyano-3-phenylpropanoic acid[1]
e Common Names:

-Cyanohydrocinnamic acid; Benzylcyanoacetic acid

e CAS Registry Number: 5331-42-0
e Molecular Formula:
e Molecular Weight: 175.18 g/mol

e Physical State: White to off-white crystalline solid

Melting Point: 101-103 °C (varies slightly by enantiomeric purity)
Critical Distinction: Researchers must distinguish this compound from

-cyanocinnamic acid (CAS 1011-92-3), which contains an alkene double bond at the

position. The data below is specific to the saturated propionic acid derivative.

Synthesis & Experimental Protocol
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To ensure the integrity of spectroscopic data, the compound is best prepared via the alkylation
of ethyl cyanoacetate followed by controlled hydrolysis. This avoids the contamination often
seen in the reduction of cyanocinnamic derivatives.

Reaction Workflow

Ethyl Cyanoacetate | sn2 Alkylation Hydrolysis Acidification Precipitation Product:
+ Benzyl Bromide (NaOEt / EtOH, Reflux) Ethyl 2-cyano-3-phenylpropionate (ag. NaOH, < 40°C) (HC to pH 2) 2-Cyano-3-phenylpropionic Acid

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from ethyl cyanoacetate to the target acid.

Detailed Protocol

» Alkylation:

o

Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.

[¢]

Add ethyl cyanoacetate (1.0 eq) dropwise at 0°C; stir for 30 min.

[¢]

Add benzyl bromide (1.0 eq) dropwise.

o

Reflux for 3—4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o

Remove solvent, extract with diethyl ether, and distill to obtain Ethyl 2-cyano-3-
phenylpropionate (Intermediate).

e Hydrolysis:
o Dissolve the intermediate ester in 10% aqueous NaOH (2.5 eq).

o Stir at room temperature (or mild heat < 40°C) for 12 hours. Note: Avoid vigorous boiling to
prevent decarboxylation.

o Wash the aqueous layer with ether to remove unreacted ester.

o Acidify the aqueous layer carefully with 6N HCI to pH 2 while cooling in an ice bath.
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o Filter the precipitated white solid and recrystallize from water/ethanol.

Spectroscopic Data
Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the distinct nitrile stretch and the broad carboxylic acid

features.

Frequency (

Functional Group , CM Intensity Assignment
)
) ) Carboxylic acid O-H
O-H (Acid) 2800 — 3200 Broad, Medium
stretch (H-bonded)
c Nitrile stretch
2250 — 2260 Sharp, Weak/Med (saturated
N L
-position)
Carboxylic acid
C=0 1710-1740 Strong
carbonyl stretch
) Aromatic ring skeletal
C=C (Ar) 1450, 1495, 1600 Medium o
vibrations
C-O stretch / O-H
C-O 1200 - 1250 Strong )
bend coupling
Mono-substituted
C-H (Ar) 690 — 750 Strong benzene (out-of-plane

bend)

Technical Insight: The nitrile peak at ~2255 cm

is a critical purity marker. If a peak appears at ~2210-2220 cm

(conjugated nitrile), the sample is contaminated with the unsaturated
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-cyanocinnamic acid.

Nuclear Magnetic Resonance (NMR)

Data reported in DMSO-

(common for carboxylic acids) and CDCI

H NMR (400 MHz, DMSO-

N—"

Shift ( Coupling (
Position Multiplicity Integration
» PpPM) )

Assignment

COOH 13.20 Broad Singlet 1H

Carboxylic
acid proton
(exchangeabl

e)

Ar-H 7.25-7.40 Multiplet 5H

Phenyl ring

protons

4.15 dd 1H

-CH Hz

Methine
proton
adjacent to
CN/COCH

Multiplet
-CH 3.15-3.35 2H
(ABX)

Benzylic
methylene

protons

Note on Stereochemistry: The

-proton and
-protons form an ABX system due to the chiral center at the

-carbon. The
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-protons are diastereotopic, often appearing as complex multiplets rather than a clean doublet.

C NMR (100 MHz, DMSO-

)
Shift (
Assignment
» Ppm)
168.5 C=0 (Carboxylic Acid)
136.8 C-1' (Aromatic ipso)
129.5 C-2', 6' (Aromatic meta)
128.8 C-3', 5' (Aromatic ortho)
127.4 C-4' (Aromatic para)
C
118.2
N (Nitrile)
395 _CH (Methine)
-CH
35.2

(Benzylic Methylene)

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.
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Relative Fragment .
m/z ] Mechanism
Abundance Assignment
175 <5% M] Molecular lon
130 ~20% [M - COOH] -Cleavage / Loss of
Carboxyl group
[C
Tropylium ion (Benzyl
91 100% (Base Peak) H by (Benzy
cleavage)
]
[C
77 ~15% A Phenyl cation

Mechanistic Visualization: MS Fragmentation

The following diagram illustrates the primary electron ionization (EI) fragmentation pathway

leading to the base peak.
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Figure 2: Primary fragmentation pathway showing the formation of the dominant tropylium ion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1360409?utm_src=pdf-body-img
https://www.benchchem.com/product/b1360409?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-phenylpropionic-acid
http://www.orgsyn.org/demo.aspx?prep=CV1P0254
https://www.benchchem.com/product/b1360409?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 1. 2-Cyano-3-phenylprop-2-enoic acid | CI0H7NO2 | CID 70534 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Cyano-3-phenylpropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360409#spectroscopic-data-for-2-cyano-3-
phenylpropionic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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